molecular formula C10H10N2O5 B11475946 (1S,4S,5S)-4-(hydroxymethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-oxabicyclo[3.1.0]hexan-2-one

(1S,4S,5S)-4-(hydroxymethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B11475946
M. Wt: 238.20 g/mol
InChI Key: HNBPMXNVVURBDQ-SRFQBUKOSA-N
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Description

4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[310]HEXAN-2-ONE is a complex organic compound with a unique structure that includes a bicyclic ring system and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring, followed by further functionalization to introduce the hydroxymethyl and carbonyl groups .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group produces an alcohol .

Scientific Research Applications

4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE is unique due to its bicyclic structure combined with the oxadiazole ring, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(1S,4S,5S)-4-(hydroxymethyl)-6-(4-methyl-1,2,5-oxadiazole-3-carbonyl)-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C10H10N2O5/c1-3-8(12-17-11-3)9(14)6-5-4(2-13)16-10(15)7(5)6/h4-7,13H,2H2,1H3/t4-,5+,6?,7+/m1/s1

InChI Key

HNBPMXNVVURBDQ-SRFQBUKOSA-N

Isomeric SMILES

CC1=NON=C1C(=O)C2[C@H]3[C@@H]2C(=O)O[C@@H]3CO

Canonical SMILES

CC1=NON=C1C(=O)C2C3C2C(=O)OC3CO

Origin of Product

United States

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